N,N-Diethyl-2-((2-hydroxy-3-bornyl)amino)acetamide
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Overview
Description
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)AMINO)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an acetamide group, diethyl substitutions, and a hydroxy-bornyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)AMINO)- typically involves multiple steps, starting with the preparation of the acetamide backbone. The diethyl groups are introduced through alkylation reactions, while the hydroxy-bornyl amino group is incorporated via a series of substitution and addition reactions. Common reagents used in these processes include alkyl halides, amines, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)AMINO)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amides or amines.
Scientific Research Applications
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)AMINO)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)AMINO)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy-bornyl amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylacetamide: Shares the acetamide and diethyl groups but lacks the hydroxy-bornyl amino group.
N,N-Diethyl-2-hydroxyacetamide: Similar structure with a hydroxy group but without the bornyl amino substitution.
N,N-Diethyl-3-bornylacetamide: Contains the bornyl group but differs in the position and nature of other substituents.
Uniqueness
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)AMINO)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
93189-94-7 |
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Molecular Formula |
C16H30N2O2 |
Molecular Weight |
282.42 g/mol |
IUPAC Name |
N,N-diethyl-2-[(3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide |
InChI |
InChI=1S/C16H30N2O2/c1-6-18(7-2)12(19)10-17-13-11-8-9-16(5,14(13)20)15(11,3)4/h11,13-14,17,20H,6-10H2,1-5H3 |
InChI Key |
HJECSVWWPJPVOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CNC1C2CCC(C1O)(C2(C)C)C |
Origin of Product |
United States |
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